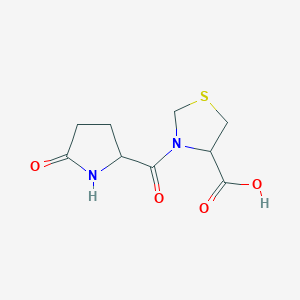

3-Pyroglutamylthiazolidine-4-carboxylic acid

Descripción general

Descripción

El compuesto “Inhibidor de la interacción entre las proteínas p53 y MDM2 (quiral)” es un inhibidor de molécula pequeña diseñado para interrumpir la interacción entre la proteína p53 y la proteína MDM2. La proteína p53, codificada por el gen supresor tumoral TP53, juega un papel crucial en la regulación del ciclo celular y la prevención de la formación de tumores. La proteína MDM2 regula negativamente a p53 al promover su degradación. Inhibir la interacción entre p53 y MDM2 puede restaurar la función supresora tumoral de p53, lo que convierte a este compuesto en un candidato prometedor para la terapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de inhibidores de la interacción entre las proteínas p53 y MDM2 típicamente implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Un enfoque común es el uso de espirooxindoles, que se sintetizan a través de una serie de reacciones que involucran ciclación y modificaciones de grupos funcionales . Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y controles de temperatura para garantizar un alto rendimiento y enantioselectividad.

Métodos de producción industrial

La producción industrial de estos inhibidores implica escalar las rutas sintéticas manteniendo la pureza y enantioselectividad del producto final. Esto a menudo requiere la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la implementación de técnicas de purificación como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

Los inhibidores de la interacción entre las proteínas p53 y MDM2 experimentan varias reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno en la molécula.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación específica, pero a menudo implican temperaturas controladas y atmósferas inertes .

Productos principales

Los productos principales formados a partir de estas reacciones son típicamente los inhibidores deseados con grupos funcionales específicos que mejoran su afinidad de unión y selectividad para las proteínas p53 y MDM2 .

Aplicaciones Científicas De Investigación

3-Pyroglutamylthiazolidine-4-carboxylic acid, a derivative of thiazolidine-4-carboxylic acid, has garnered attention in scientific research due to its diverse applications, particularly in the fields of pharmacology and biochemistry. This compound exhibits a range of biological activities, including immunostimulation, anti-inflammatory effects, and potential antioxidant properties. Below is a detailed exploration of its applications, supported by relevant studies and findings.

Immunostimulatory Effects

This compound has been reported to possess significant immunostimulating properties. Research indicates that derivatives of this compound can enhance immune responses, making them potential candidates for therapeutic applications in immunocompromised conditions. For instance, studies have shown that these compounds can modulate cytokine production and improve the activity of immune cells such as macrophages and lymphocytes .

Anti-inflammatory Properties

The compound is also recognized for its anti-inflammatory effects. It has been demonstrated to inhibit pro-inflammatory cytokines and mediators, which could be beneficial in treating various inflammatory diseases. Experimental models have indicated that this compound derivatives can reduce inflammation in conditions such as arthritis and other autoimmune disorders .

Antioxidant Activity

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related damage. This property is particularly relevant in neurodegenerative diseases and aging processes, where oxidative stress plays a critical role. Studies suggest that this compound can scavenge free radicals and enhance the body's antioxidant defenses .

Liver Disease Treatment

The compound has been clinically utilized for over two decades in the treatment of liver diseases. Its derivatives have shown effectiveness in alleviating liver toxicity and improving liver function parameters in both animal models and human studies. The combination of this compound with folic acid has been particularly noted for its revitalizing effects on biochemical markers associated with liver health .

Cancer Research

Although initial studies suggested that thiazolidine-4-carboxylic acid could reverse tumor cell transformation, subsequent research has yielded mixed results regarding its efficacy against cancer. While some studies indicate potential anti-cancer properties, further investigations are necessary to confirm these findings and understand the mechanisms involved .

Table: Summary of Research Findings on this compound

Mecanismo De Acción

El mecanismo de acción de estos inhibidores implica la unión a la proteína MDM2, impidiendo así su interacción con la proteína p53. Esto lleva a la estabilización y activación de p53, que luego puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas. Los objetivos moleculares incluyen el dominio N-terminal de MDM2 y el dominio de transactivación de p53 . Las vías involucradas están principalmente relacionadas con la vía de señalización de p53, que regula varios procesos celulares como la reparación del ADN, la apoptosis y la senescencia .

Comparación Con Compuestos Similares

Compuestos similares

Nutlin-3a: Un inhibidor bien conocido que se une al extremo N-terminal de MDM2 y bloquea su interacción con p53.

RG7112: Otro inhibidor que se dirige a la interacción p53-MDM2 y ha mostrado promesa en estudios preclínicos.

MI-77301: Un inhibidor basado en espirooxindol con alta afinidad por MDM2.

Unicidad

El inhibidor de la interacción entre las proteínas p53 y MDM2 (quiral) es único debido a su naturaleza quiral, que puede mejorar su especificidad de unión y reducir los efectos fuera del objetivo. Esta propiedad quiral permite una mejor enantioselectividad en sus interacciones, lo que potencialmente lleva a mejores resultados terapéuticos .

Actividad Biológica

3-Pyroglutamylthiazolidine-4-carboxylic acid (also known as PGTCA) has garnered attention for its diverse biological activities, particularly in the fields of immunology, oncology, and toxicology. This compound is recognized for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and immunostimulatory properties. Below, we explore the biological activity of PGTCA in detail, supported by research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound is a derivative of thiazolidine-4-carboxylic acid and pyroglutamic acid. Its molecular formula is with a molecular weight of approximately 244.27 g/mol. The compound is characterized by the presence of a thiazolidine ring, which plays a crucial role in its biological activity.

The biological effects of PGTCA are mediated through several mechanisms:

- Antioxidant Activity : PGTCA has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Immunomodulation : Research indicates that PGTCA enhances the maturation of dendritic cells and increases the expression of toll-like receptors (TLRs), which are vital for initiating immune responses. This effect leads to a greater differentiation of naïve T-cells into Th1 cells, enhancing the immune response against pathogens .

- Anti-inflammatory Effects : PGTCA inhibits tumor necrosis factor-alpha (TNF-α) induced signaling pathways, particularly the extracellular signal-regulated kinase (ERK) pathway. This inhibition reduces inflammation and may alleviate conditions associated with chronic inflammatory diseases .

1. Hepatoprotection

A significant study demonstrated that PGTCA protects against paracetamol-induced liver damage in rat models. The compound was administered at various doses (1, 10, or 50 mg/kg) prior to paracetamol exposure. Results showed a marked decrease in liver impairment and mortality rates compared to control groups . The histopathological examination confirmed reduced necrosis and improved liver function markers.

2. Radioprotection

In another experimental setup, PGTCA was evaluated for its radioprotective effects on mice exposed to ionizing radiation. Mice treated with PGTCA exhibited significantly lower mortality rates and enhanced survival compared to untreated controls. The compound's ability to mitigate radiation-induced oxidative stress was highlighted as a key factor in its protective mechanism .

Pharmacokinetics

The pharmacokinetic profile of PGTCA suggests rapid absorption and distribution within biological systems. Its interaction with proteins containing N-terminal cysteine through thiazolidine formation facilitates efficient bioavailability and enhances its therapeutic potential . The compound's stability under physiological conditions further supports its application in clinical settings.

Research Findings Summary Table

Propiedades

IUPAC Name |

3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861268 | |

| Record name | 3-(5-Oxoprolyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117241-40-4 | |

| Record name | Pidotimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.